1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole
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Overview
Description
1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a nitrobenzyl group and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the benzimidazole ring through cyclization reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:
- 1-(2-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole
- 1-(4-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole
- 1-(3-Nitrobenzyl)-2-(methyl)-1H-1,3-benzimidazole
These compounds share similar structural features but differ in the position or nature of substituents, which can significantly impact their chemical and biological properties
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZUXIMCFHNGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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